1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane
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Overview
Description
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane is a complex organic compound with the molecular formula C15H28N4O4S and a molecular weight of 360.47222 g/mol . This compound is characterized by the presence of a morpholinylsulfonyl group, a piperazinyl group, and an azepane ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl and morpholinyl groups, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds to 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane include:
- 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}hexane
- 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}octane
These compounds share structural similarities but differ in the length of the carbon chain in the azepane ring, which can affect their chemical properties and applications .
Properties
IUPAC Name |
azepan-1-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4S/c20-15(16-5-3-1-2-4-6-16)17-7-9-18(10-8-17)24(21,22)19-11-13-23-14-12-19/h1-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLZSHLNJJOVSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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